molecular formula C11H15FO B13598536 4-(5-Fluoro-2-methylphenyl)butan-2-ol

4-(5-Fluoro-2-methylphenyl)butan-2-ol

Cat. No.: B13598536
M. Wt: 182.23 g/mol
InChI Key: ZMUGGXBSUZZYDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Fluoro-2-methylphenyl)butan-2-ol is an organic compound with the molecular formula C11H15FO. It is a derivative of butanol, featuring a fluorinated aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Fluoro-2-methylphenyl)butan-2-ol typically involves the reaction of 5-fluoro-2-methylbenzaldehyde with a Grignard reagent, such as butylmagnesium bromide, followed by hydrolysis to yield the desired alcohol . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent the decomposition of the Grignard reagent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoro-2-methylphenyl)butan-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(5-Fluoro-2-methylphenyl)butan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Fluoro-2-methylphenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. The fluorine atom on the aromatic ring can enhance the compound’s binding affinity to certain enzymes and receptors, potentially leading to biological effects. The alcohol group can participate in hydrogen bonding, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Fluoro-2-methylphenyl)butan-2-ol is unique due to the presence of both a fluorinated aromatic ring and an alcohol group. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to similar compounds .

Properties

Molecular Formula

C11H15FO

Molecular Weight

182.23 g/mol

IUPAC Name

4-(5-fluoro-2-methylphenyl)butan-2-ol

InChI

InChI=1S/C11H15FO/c1-8-3-6-11(12)7-10(8)5-4-9(2)13/h3,6-7,9,13H,4-5H2,1-2H3

InChI Key

ZMUGGXBSUZZYDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)CCC(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.